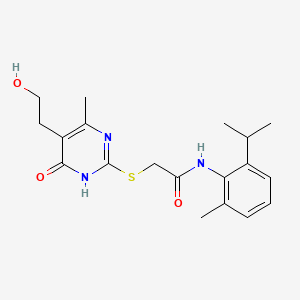![molecular formula C17H27ClN2O2 B5990160 1-ethyl-4-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride](/img/structure/B5990160.png)
1-ethyl-4-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenoxy group, and a butenyl chain attached to a piperazine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Preparation Methods
The synthesis of 1-ethyl-4-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:
Formation of the butenyl chain: This can be achieved through a series of reactions involving the appropriate starting materials and reagents.
Attachment of the methoxyphenoxy group: This step involves the reaction of the butenyl intermediate with a methoxyphenol derivative under specific conditions.
Formation of the piperazine ring: The final step involves the cyclization of the intermediate compounds to form the piperazine ring, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-Ethyl-4-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-Ethyl-4-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride can be compared with other similar compounds, such as:
1-Ethyl-4-[(E)-4-(2-hydroxyphenoxy)but-2-enyl]piperazine: This compound has a hydroxy group instead of a methoxy group, which may affect its chemical properties and biological activities.
1-Ethyl-4-[(E)-4-(2-chlorophenoxy)but-2-enyl]piperazine: The presence of a chloro group can influence the compound’s reactivity and interactions with biological molecules.
1-Ethyl-4-[(E)-4-(2-nitrophenoxy)but-2-enyl]piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-4-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-18-11-13-19(14-12-18)10-6-7-15-21-17-9-5-4-8-16(17)20-2;/h4-9H,3,10-15H2,1-2H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQLZUFXYPUTIB-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC=CCOC2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C=C/COC2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-{1-[(2,5-difluorophenyl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5990092.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5990097.png)

![7-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5990105.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B5990110.png)
![3-MORPHOLINO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B5990118.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5990125.png)
![1-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B5990139.png)
![methyl 4-chloro-3-[(E)-hydroxyiminomethyl]-4-(4-methylphenyl)but-3-enoate](/img/structure/B5990141.png)
![7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5990152.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5990157.png)
![N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE](/img/structure/B5990167.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B5990168.png)
![4'-METHYL-2'-(MORPHOLIN-4-YL)-2-(PHENYLAMINO)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B5990173.png)
